molecular formula C27H22N4O6 B11273578 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11273578
M. Wt: 498.5 g/mol
InChI Key: BTYGPJVDYVVWGO-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including a benzodioxole moiety, an oxadiazole ring, and a tetrahydroquinazoline core.

Preparation Methods

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step typically involves the reaction of catechol with formaldehyde in the presence of an acid catalyst to form the benzodioxole ring.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the Tetrahydroquinazoline Core: This involves the cyclization of appropriate precursors, such as anthranilic acid derivatives, with aldehydes or ketones.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction processes. The exact molecular targets and pathways would depend on the specific context of its application.

Comparison with Similar Compounds

When compared to similar compounds, 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C27H22N4O6

Molecular Weight

498.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H22N4O6/c1-15(2)36-19-7-4-17(5-8-19)24-29-25(37-30-24)18-6-9-20-21(12-18)28-27(33)31(26(20)32)13-16-3-10-22-23(11-16)35-14-34-22/h3-12,15H,13-14H2,1-2H3,(H,28,33)

InChI Key

BTYGPJVDYVVWGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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